molecular formula C8H12N2O5P- B1262763 Pyridoxamine 5'-phosphate(1-)

Pyridoxamine 5'-phosphate(1-)

Cat. No.: B1262763
M. Wt: 247.16 g/mol
InChI Key: ZMJGSOSNSPKHNH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Pyridoxamine 5'-phosphate(1-) is an organophosphate oxoanion that is the conjugate base of pyridoxamine 5'-phosphate. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate base of a pyridoxamine 5'-phosphate.

Scientific Research Applications

  • Neurological Applications : Pyridoxamine 5'-phosphate plays a critical role in neurological health. Studies have shown its significance in treating neonatal epileptic encephalopathy, a condition characterized by seizures unresponsive to conventional anticonvulsants but responsive to pyridoxal phosphate, which is derived from pyridoxamine phosphate (Baǧci et al., 2007).

  • Metabolic Pathways : It has been established that Pyridoxamine 5'-phosphate is a crucial cofactor in metabolic reactions, including neurotransmitter synthesis. Mutations in the gene responsible for its conversion can lead to severe neurological disorders, emphasizing its metabolic importance (Baǧci et al., 2009).

  • Biochemical Insights : Research has provided sophisticated understanding of the molecular characteristics of enzymes involved in the metabolism of Pyridoxamine 5'-phosphate. These insights are crucial for developing pharmacologic agents targeting these pathways (McCormick & Chen, 1999).

  • Plant Biology : In plant biology, enzymes responsible for the conversion of Pyridoxamine 5'-phosphate have been identified, such as in Arabidopsis thaliana, demonstrating its role in plant metabolism (Sang et al., 2007).

  • Enzymatic Inhibition : Pyridoxamine 5'-phosphate has been found to inhibit certain DNA polymerases and enzymes like recBC enzyme of Escherichia coli, showing its potential in influencing DNA replication and repair mechanisms (Modak, 1976), (Anai et al., 1979).

  • Clinical Applications : In clinical settings, particularly in pediatrics, Pyridoxamine 5'-phosphate's role in treating certain types of seizures and its connection to cerebrospinal fluid levels have been explored, highlighting its therapeutic potential (Goyal et al., 2013).

Properties

Molecular Formula

C8H12N2O5P-

Molecular Weight

247.16 g/mol

IUPAC Name

[4-(azaniumylmethyl)-5-hydroxy-6-methylpyridin-3-yl]methyl phosphate

InChI

InChI=1S/C8H13N2O5P/c1-5-8(11)7(2-9)6(3-10-5)4-15-16(12,13)14/h3,11H,2,4,9H2,1H3,(H2,12,13,14)/p-1

InChI Key

ZMJGSOSNSPKHNH-UHFFFAOYSA-M

SMILES

CC1=NC=C(C(=C1O)C[NH3+])COP(=O)([O-])[O-]

Canonical SMILES

CC1=NC=C(C(=C1O)C[NH3+])COP(=O)([O-])[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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